molecular formula C7H7ClN2 B580790 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1368177-39-2

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B580790
M. Wt: 154.597
InChI Key: XIIKLAXLTRPFPH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 and a molecular weight of 152.58 . It is also known as 4-Chloro-1H-pyrrolo[3,2-c]pyridine .


Molecular Structure Analysis

The SMILES string representation of this compound is Clc1nccc2[nH]ccc12 . This representation provides a way to describe the structure of the compound in a text format.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . This means it is acutely toxic if ingested and can cause serious eye damage .

Future Directions

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIKLAXLTRPFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CN=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

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